An In-depth Technical Guide on 1,3-bis(4-nitroanilino)urea: Structure, Properties, and Potential for Drug Discovery
An In-depth Technical Guide on 1,3-bis(4-nitroanilino)urea: Structure, Properties, and Potential for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-bis(4-nitroanilino)urea, a compound with a unique chemical structure that suggests potential for further investigation in medicinal chemistry. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes the available information and provides expert insights into its chemical properties, potential synthetic routes, and prospective applications in drug development.
Introduction and Chemical Identity
1,3-bis(4-nitroanilino)urea, also identified by several synonyms including 4,4'-dinitrophenylcarbazide and 1,5-bis(p-nitrophenyl)carbohydrazide, is a symmetrical urea derivative.[1][2][3] Its structure is characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is further linked to a 4-nitroaniline moiety. This arrangement distinguishes it from the more commonly documented 1,3-bis(4-nitrophenyl)urea, which lacks the additional amino group between the urea and the phenyl rings.
The presence of multiple hydrogen bond donors and acceptors, coupled with the electron-withdrawing nature of the nitrophenyl groups, suggests that 1,3-bis(4-nitroanilino)urea may exhibit interesting intermolecular interactions and potential biological activity.[3]
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 1,3-bis(4-nitroanilino)urea are summarized below. These are based on its chemical identity and data available from chemical suppliers and databases.
Chemical Structure
Caption: Chemical structure of 1,3-bis(4-nitroanilino)urea.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 622-69-5 | [3][4][5] |
| Molecular Formula | C13H12N6O5 | [3][4][5] |
| Molecular Weight | 332.27 g/mol | [3] |
| IUPAC Name | 1,3-bis(4-nitroanilino)urea | [4] |
| Synonyms | 4,4'-Dinitrophenylcarbazide, 1,5-bis(p-nitrophenyl)carbohydrazide | [1][2][3] |
| SMILES | O=C(NNC1=CC=C(C=C1)=O)NNC1=CC=C(C=C1)=O | [5] |
| InChIKey | CEMQVKAEUMRRQJ-UHFFFAOYSA-N | [3] |
Prospective Synthesis Pathway
Theoretical Synthesis Workflow
Caption: A proposed synthetic workflow for 1,3-bis(4-nitroanilino)urea.
Causality Behind Experimental Choices:
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4-Nitrophenylhydrazine: This starting material provides the necessary nitrophenylamino substructure.
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Phosgene or Equivalent: These reagents serve as the carbonyl source to form the central urea moiety. Triphosgene is often preferred as a safer, solid alternative to gaseous phosgene.
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Aprotic Solvent: Solvents like toluene or THF are suitable for this type of reaction as they are unreactive towards the electrophilic carbonyl source.
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Base: A non-nucleophilic base such as pyridine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Potential Applications in Drug Development
While there is a lack of direct research on the biological activities of 1,3-bis(4-nitroanilino)urea, the structural motifs present in the molecule suggest several avenues for investigation.
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Antimicrobial and Antitumor Potential: The presence of nitroaromatic groups is a feature of some antimicrobial and antitumor agents.[6] These groups can undergo bioreduction in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive species that can induce cellular damage.
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Enzyme Inhibition: The urea functionality is a well-known pharmacophore capable of forming strong hydrogen bonds with enzyme active sites. Many enzyme inhibitors, including kinase inhibitors used in oncology, feature a diaryl urea scaffold.
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Coordination Chemistry and Bioinorganic Applications: The nitrogen and oxygen atoms in the urea and nitro groups can act as ligands for metal ions. Metal complexes of structurally related ureas have been shown to possess enhanced biological activity, such as antibacterial properties, compared to the free ligand.[6]
A study on a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, and its metal complexes demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that the core structure of bis(4-nitrophenyl)urea derivatives is a promising scaffold for the development of new therapeutic agents.
Future Research Directions
The limited available data on 1,3-bis(4-nitroanilino)urea highlights a gap in the scientific literature and presents an opportunity for further research. Key areas for future investigation include:
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Development and Optimization of a Synthetic Protocol: A validated, high-yield synthesis is the first step towards enabling further studies.
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Comprehensive Physicochemical and Spectroscopic Characterization: Detailed analysis, including NMR, IR, and mass spectrometry, is needed to create a complete profile of the compound.
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In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues would help to elucidate the key structural features responsible for any observed biological effects.
Conclusion
1,3-bis(4-nitroanilino)urea is a chemical entity with a structure that suggests potential for biological activity. While it remains largely uncharacterized in the scientific literature, its relationship to other bioactive urea derivatives makes it a person of interest for medicinal chemists and drug discovery professionals. Further research into its synthesis, properties, and biological effects is warranted to fully explore its therapeutic potential.
References
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American Elements. 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5. [Link]
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Global Substance Registration System. 1,3-BIS(4-NITROANILINO)UREA. [Link]
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Molbase. 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE | 622-69-5. [Link]
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Global Substance Registration System. 1,3-bis(4-nitroanilino)urea Chemical Structure. [Link]
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AA Blocks. 1,3-bis[(4-nitrophenyl)amino]urea | 622-69-5. [Link]
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Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]
Sources
- 1. 1,3-BIS(4-NITROANILINO)UREA [drugfuture.com]
- 2. 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE | 622-69-5 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
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